5-Methyldihydrofolic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

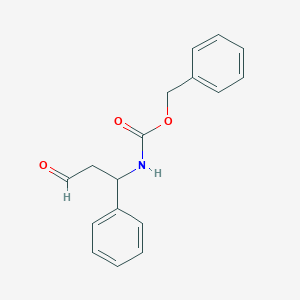

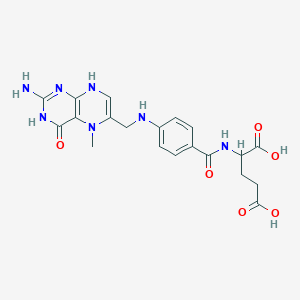

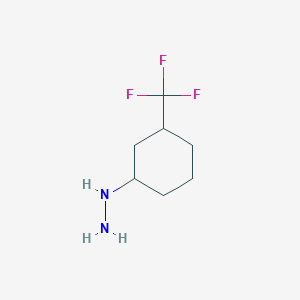

El ácido 5-metildihidrofolico es un miembro de la clase de los ácidos dihidrofolicos que lleva un sustituyente metilo en la posición 5. Es un derivado del tetrahidrofolato y juega un papel crucial en varios procesos bioquímicos, incluida la reutilización de la homocisteína a metionina. Este compuesto es significativo en los campos de la química, la biología y la medicina debido a su participación en vías metabólicas esenciales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 5-metildihidrofolico generalmente implica la reducción del 5,10-metilenotetrahidrofolato por la reductasa del metilenotetrahidrofolato. Esta reacción enzimática es crucial para la producción de ácido 5-metildihidrofolico a partir de su precursor .

Métodos de producción industrial

La producción industrial de ácido 5-metildihidrofolico a menudo implica el uso de técnicas cromatográficas avanzadas para la purificación. La detección cromatográfica líquida/fluorescencia (LC/FLD) se emplea comúnmente para verificar la presencia y pureza del compuesto en productos nutricionales .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 5-metildihidrofolico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la conversión del ácido 5-metildihidrofolico a su forma oxidada.

Reducción: El compuesto puede reducirse a su forma de tetrahidrofolato.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo metilo u otros sitios reactivos de la molécula

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones generalmente ocurren en condiciones suaves para preservar la integridad del compuesto .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del tetrahidrofolato y otros compuestos relacionados con el folato .

Aplicaciones Científicas De Investigación

El ácido 5-metildihidrofolico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.

Biología: El compuesto participa en el estudio de las vías metabólicas y las funciones enzimáticas.

Medicina: Se utiliza en el desarrollo de suplementos nutricionales y agentes terapéuticos para afecciones como las enfermedades cardiovasculares y los defectos del tubo neural.

Industria: El ácido 5-metildihidrofolico se utiliza en la fortificación de productos nutricionales y como estándar de control de calidad en la industria alimentaria .

Mecanismo De Acción

El mecanismo de acción del ácido 5-metildihidrofolico implica su papel como cofactor y sustrato en la regeneración de la metionina a partir de la homocisteínaLos objetivos moleculares del compuesto incluyen diversas enzimas implicadas en el metabolismo del folato .

Comparación Con Compuestos Similares

Compuestos similares

Ácido 5-metiltetrahidrofolico: Un compuesto estrechamente relacionado que también juega un papel en el metabolismo del folato.

Ácido tetrahidrofolico: El compuesto principal del que se deriva el ácido 5-metildihidrofolico.

Ácido fólico: Una forma sintética del folato utilizada en suplementos dietéticos y fortificación de alimentos

Unicidad

El ácido 5-metildihidrofolico es único debido a su metilación específica en la posición 5, que lo distingue de otros derivados del folato. Esta metilación es crucial para su papel en la reutilización de la homocisteína a metionina, un proceso esencial para mantener la función metabólica adecuada .

Propiedades

Fórmula molecular |

C20H23N7O6 |

|---|---|

Peso molecular |

457.4 g/mol |

Nombre IUPAC |

2-[[4-[(2-amino-5-methyl-4-oxo-3,8-dihydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H23N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,9,13,22H,6-8H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31) |

Clave InChI |

VWNDXSYYCICZGD-UHFFFAOYSA-N |

SMILES canónico |

CN1C(=CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

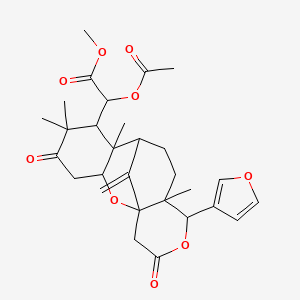

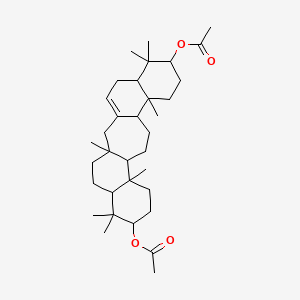

![2-(2-{[2-(3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)propyl]selanyl}acetamido)ethane-1-sulfonic acid](/img/structure/B12294246.png)

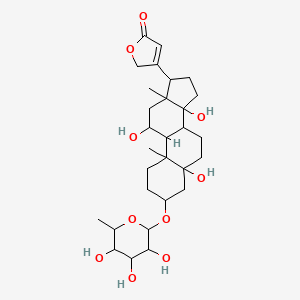

![2-[6-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12294250.png)

![6-[1-azido-2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12294256.png)

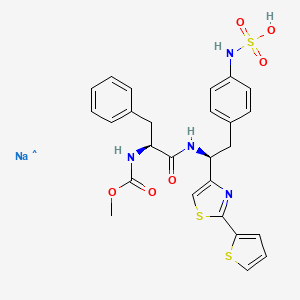

![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)

![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12294326.png)